(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride
Overview
Description
(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride: is a chemical compound with the molecular formula C7H16Cl2N2 . It is a derivative of octahydropyrrolo[3,4-b]pyrrole, a bicyclic compound featuring a fused pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrole derivatives and appropriate alkylating agents.
Alkylation Reaction: The pyrrole ring undergoes alkylation to introduce the methyl group at the 5-position.
Cyclization: The resulting intermediate is then subjected to cyclization to form the octahydropyrrolo[3,4-b]pyrrole core structure.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: Various nucleophilic and electrophilic substitution reactions can be carried out on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of pyrrole derivatives in biological processes.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride: can be compared with other similar compounds, such as:
Octahydropyrrolo[3,4-b]pyrrole: The parent compound without the methyl group.
Pyrrolo[3,4-b]pyrrole derivatives: Other derivatives with different substituents on the pyrrole ring.
Uniqueness: The presence of the methyl group at the 5-position and the dihydrochloride salt form contribute to the unique properties and reactivity of this compound compared to its analogs.
Properties
IUPAC Name |
(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLFMYODKPZTC-VJBFUYBPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNC2C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CCN[C@H]2C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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